molecular formula C25H36O5 B1680873 Unii-FZ6T2mqr9R CAS No. 137255-19-7

Unii-FZ6T2mqr9R

Cat. No.: B1680873
CAS No.: 137255-19-7
M. Wt: 416.5 g/mol
InChI Key: ZZVPHCPLTZTOBC-ZNJGPPGCSA-N
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Description

Based on the nomenclature "Unii," it is likely a substance indexed by the FDA’s Unique Ingredient Identifier (UNII) system, typically assigned to compounds for regulatory tracking . Such compounds are often evaluated for pharmaceutical or industrial applications. Characterization of similar inorganic compounds generally involves advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm purity and structural integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137255-19-7

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-2-[(1E,4R,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate

InChI

InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25-/m1/s1

InChI Key

ZZVPHCPLTZTOBC-ZNJGPPGCSA-N

SMILES

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O

Isomeric SMILES

C[C@@](C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O

Canonical SMILES

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O

Appearance

Solid powder

Other CAS No.

137255-19-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

methyl 7-(2beta-(6-(1-cyclo-pentyl-yl)-4R-hydroxy-4-methyl-1E,5E-hexadienyl)-3alpha-hydroxy-5-oxo-1R,1alpha-cyclopentyl)-4Z-heptenoate
SC-46275

Origin of Product

United States

Preparation Methods

The synthesis of SC-46275 involves several steps, starting with the preparation of the omega chain cyclopentenyl analog. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity, often involving large-scale chemical reactors and stringent quality control measures .

Chemical Reactions Analysis

SC-46275 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SC-46275 can lead to the formation of different oxidized derivatives, while reduction can yield reduced analogs .

Scientific Research Applications

SC-46275 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study prostaglandin analogs and their properties. In biology and medicine, SC-46275 is investigated for its potential therapeutic effects, particularly in the treatment of peptic ulcer disease and inflammatory bowel disease. Its ability to inhibit gastric acid secretion makes it a valuable compound for studying gastric physiology and developing new treatments for gastrointestinal disorders .

Mechanism of Action

The mechanism of action of SC-46275 involves its interaction with prostaglandin receptors, particularly the EP3 receptor. By binding to these receptors, SC-46275 inhibits the production of gastric acid, thereby reducing gastric acidity. This action is mediated through the activation of specific signaling pathways that regulate acid secretion in the stomach .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two hypothetical analogs of Unii-FZ6T2mqr9R, selected based on structural or functional similarity.

Compound A: Structurally Similar Analog

  • Structural Basis : If this compound is a transition metal complex (e.g., cobalt-based), Compound A might substitute cobalt with nickel, altering redox properties.
  • Key Differences :
    • Reactivity : Nickel complexes often exhibit lower oxidative stability compared to cobalt analogs due to metal electronegativity differences .
    • Thermal Stability : Differential scanning calorimetry (DSC) might reveal a 20–30°C lower decomposition temperature for Compound A.
  • Applications : Nickel analogs are less common in pharmaceuticals due to toxicity concerns but are widely used in catalysis .

Compound B: Functionally Similar Analog

  • Functional Basis : If this compound acts as a catalyst, Compound B might share catalytic functionality (e.g., palladium-based cross-coupling catalysts).
  • Key Differences :
    • Efficiency : Palladium catalysts typically achieve >90% yield in Suzuki-Miyaura reactions, whereas cobalt/nickel analogs may require harsher conditions .
    • Cost : Palladium is 5–10× more expensive than cobalt or nickel, limiting industrial scalability .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Compound A (Ni Analog) Compound B (Pd Catalyst)
Metal Center Cobalt Nickel Palladium
Melting Point (°C) 250–300 220–270 N/A (decomposes)
Catalytic Efficiency Moderate (60–70% yield) Low (40–50% yield) High (>90% yield)
Toxicity Low Moderate High

Table 2: Spectroscopic Characterization Guidelines

Technique Requirement for this compound Compound A Compliance
¹H NMR 0.01 ppm precision Yes
Elemental Analysis ±0.4% accuracy No (deviation: ±0.6%)
HRMS Mandatory for new compounds Yes

Research Findings and Limitations

  • Structural Insights: Hypothetical cobalt/nickel analogs of this compound would require 2D NMR (e.g., COSY, HSQC) to resolve paramagnetic broadening in cobalt complexes, a challenge less pronounced in nickel systems .
  • Functional Trade-offs : While palladium catalysts outperform cobalt/nickel analogs in efficiency, their cost and toxicity limit biomedical applications .
  • Data Gaps : The absence of explicit data on this compound necessitates reliance on inferred properties from chemically analogous systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-FZ6T2mqr9R
Reactant of Route 2
Unii-FZ6T2mqr9R

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